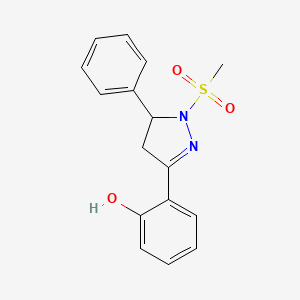

2-(1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol is a useful research compound. Its molecular formula is C16H16N2O3S and its molecular weight is 316.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

It’s known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound might interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the wide range of biological activities associated with similar compounds, it’s likely that this compound affects multiple biochemical pathways .

Pharmacokinetics

It’s known that similar compounds, such as phenol derivatives, undergo extensive metabolism by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . This suggests that the compound might have similar ADME properties.

Result of Action

Similar compounds, such as indole derivatives, have been found to possess various biological activities . This suggests that the compound might have similar effects at the molecular and cellular level.

Action Environment

It’s known that the bioavailability and pharmacodynamic action of similar compounds are dependent on the interaction between the transporter proteins, metabolic enzymes, gut microbiota, host factors, source, and properties of the compound .

Biologische Aktivität

The compound 2-(1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol is a pyrazole derivative known for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 5-phenyl-4,5-dihydro-1H-pyrazole with methylsulfonyl chloride in the presence of a base such as triethylamine. This reaction yields the desired product through a multi-step organic synthesis process, which can be optimized for industrial applications to enhance yield and purity .

Biological Activities

The biological activities of this compound and its derivatives have been extensively studied. Key areas of activity include:

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from similar pyrazole structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 31.25 to 125 μg/mL, indicating moderate to high antibacterial activity .

Antitumor Activity

Pyrazole derivatives are also recognized for their potential antitumor effects. Research has indicated that certain derivatives can induce apoptosis in cancer cells, making them candidates for further development in cancer therapies. For example, studies on related compounds have shown IC50 values below that of standard chemotherapeutic agents like doxorubicin .

Anti-inflammatory Effects

Another notable biological activity is the anti-inflammatory potential of pyrazole derivatives. Compounds similar to this compound have been reported to inhibit inflammatory pathways, suggesting their utility in treating inflammatory diseases .

Case Studies

Several case studies highlight the biological efficacy of related pyrazole compounds:

- Antimicrobial Efficacy : A study synthesized a series of thiazole-pyrazole hybrids and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The most active compounds demonstrated MIC values comparable to established antibiotics .

- Antitumor Activity : In vitro studies showed that pyrazole derivatives could significantly reduce cell viability in various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

- Anti-inflammatory Action : Research on pyrazole derivatives indicated a reduction in pro-inflammatory cytokines in cell cultures treated with these compounds, suggesting a potential role in managing chronic inflammatory conditions .

Data Summary Table

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Antitumor Activity

Research indicates that pyrazoline derivatives exhibit potent antitumor properties. The compound has been studied for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that derivatives similar to this compound can target specific signaling pathways involved in cancer progression, making them potential candidates for cancer therapy .

2. Antibacterial and Antifungal Properties

The compound demonstrates significant antibacterial and antifungal activities. It has been tested against several pathogenic bacteria and fungi, showing effectiveness comparable to established antibiotics. This makes it a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .

3. Anti-inflammatory Effects

In various models of inflammation, pyrazoline derivatives have shown the ability to reduce inflammatory markers and symptoms. This suggests that 2-(1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol could be beneficial in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .

4. Neuroprotective Properties

Emerging studies indicate that this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's disease. It appears to modulate pathways involved in neuronal survival and inflammation, which are critical in neurodegeneration .

Agricultural Applications

1. Pesticidal Activity

The structural characteristics of pyrazoline derivatives lend themselves to applications in agriculture as pesticides or herbicides. Research has demonstrated that compounds with similar structures can effectively control pest populations while minimizing environmental impact . This compound's potential as a biopesticide is under investigation, focusing on its efficacy against specific agricultural pests.

Material Science Applications

1. Polymer Chemistry

The unique properties of this compound make it a candidate for use in polymer chemistry. It can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Such materials could find applications in coatings, adhesives, and composite materials .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Park et al., 2005 | Antitumor Activity | Demonstrated significant inhibition of tumor growth in vitro and in vivo models using pyrazoline derivatives. |

| Shaharyar et al., 2006 | Antibacterial Properties | Showed effectiveness against Gram-positive and Gram-negative bacteria with low MIC values. |

| Suresh et al., 2009 | Anti-inflammatory Effects | Found reduction in edema and inflammatory markers in animal models after administration of the compound. |

| Goodell et al., 2006 | Neuroprotective Effects | Indicated potential protective effects on neuronal cells exposed to oxidative stress. |

Eigenschaften

IUPAC Name |

2-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-22(20,21)18-15(12-7-3-2-4-8-12)11-14(17-18)13-9-5-6-10-16(13)19/h2-10,15,19H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNLPPBGVVLRFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.